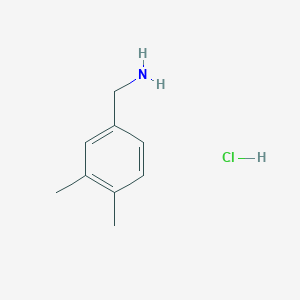

3,4-Dimethylbenzylamine hydrochloride

Description

Overview of the Compound's Role as a Fundamental Amine Precursor

As a primary amine, 3,4-dimethylbenzylamine (B87119) hydrochloride serves as a versatile precursor for a wide array of more complex molecules. The amino group is a reactive site that can undergo various transformations, making it a valuable building block in organic synthesis. The hydrochloride form can be readily converted to the free amine by treatment with a base, allowing for its participation in numerous reactions.

The general reactivity of benzylamines suggests that 3,4-dimethylbenzylamine can be a precursor to:

Amides: Through reaction with acyl chlorides, anhydrides, or carboxylic acids.

Substituted Amines: Via N-alkylation or N-arylation reactions.

Imines: By condensation with aldehydes or ketones.

Heterocyclic Compounds: Serving as a key structural component in the synthesis of various nitrogen-containing ring systems.

The dimethyl-substituted benzene (B151609) ring also offers possibilities for further functionalization through electrophilic aromatic substitution, although the directing effects of the alkyl and aminomethyl groups would need to be considered.

Scope and Significance in Synthetic Organic Chemistry

The significance of 3,4-dimethylbenzylamine hydrochloride in synthetic organic chemistry lies in its ability to introduce the 3,4-dimethylbenzyl moiety into a target molecule. This structural unit is of interest in medicinal chemistry and materials science. The specific substitution pattern of the methyl groups on the aromatic ring can influence the electronic and steric properties of the final product, potentially affecting its biological activity or material characteristics.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its utility can be inferred from studies on structurally similar compounds. For instance, various benzylamines are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals. The "N,4-dimethylbenzylamine" isomer has been used in catalytic amidation reactions, highlighting the reactivity of the amine group in this class of compounds.

The general class of dimethylbenzylamines, particularly N,N-dimethylbenzylamine, is recognized for its role as a catalyst in polymerization reactions, such as for polyurethanes and epoxy resins. wikipedia.orgatamankimya.com While 3,4-dimethylbenzylamine is a primary amine and thus structurally different, its derivatives could potentially find applications in these areas. Furthermore, benzylamines can be used to form quaternary ammonium (B1175870) salts, which have applications as phase transfer catalysts. wikipedia.org

In essence, this compound represents a valuable, though perhaps underutilized, building block in the toolkit of synthetic organic chemists, offering a straightforward route to incorporating a specific disubstituted aromatic amine structure into a variety of molecular frameworks.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,4-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWTYZPFKHGCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethylbenzylamine Hydrochloride and Its Analogs

Established Synthetic Routes for 3,4-Dimethylbenzylamine (B87119)

While specific literature detailing the synthesis of 3,4-Dimethylbenzylamine hydrochloride is not extensively documented in dedicated studies, its preparation can be reliably achieved through well-established and versatile reactions commonly used for primary amine synthesis. These routes typically involve the synthesis of the free base, 3,4-Dimethylbenzylamine, followed by its conversion to the hydrochloride salt.

Key synthetic pathways starting from readily available precursors include:

Reductive Amination of 3,4-Dimethylbenzaldehyde (B1206508): This is one of the most common and efficient methods for preparing benzylamines. pearson.comorganic-chemistry.org The process involves the reaction of an aldehyde, in this case, 3,4-dimethylbenzaldehyde, with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is then reduced to the corresponding primary amine without being isolated. pearson.commdpi.com Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation being common choices. pearson.commasterorganicchemistry.com The use of specific reagents like sodium triacetoxyborohydride (B8407120) is noted for its high selectivity and tolerance of various functional groups. harvard.edu

Catalytic Hydrogenation of 3,4-Dimethylbenzonitrile (B1346954): The reduction of nitriles offers another direct route to primary amines. lookchem.com In this method, 3,4-dimethylbenzonitrile is hydrogenated in the presence of a metal catalyst, such as Raney nickel, palladium, or cobalt-based catalysts. researchgate.netresearchgate.net This reaction is considered atom-efficient but requires careful control of conditions to prevent the formation of secondary and tertiary amine by-products. lookchem.com Gas-phase hydrogenation over catalysts like copper-magnesia has been shown to achieve high selectivity for the primary amine. lookchem.com

Leuckart-Wallach Reaction: This classical reaction is a specific type of reductive amination that uses formic acid, ammonium (B1175870) formate (B1220265), or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.com Heating 3,4-dimethylbenzaldehyde with ammonium formate would produce the N-formyl derivative, which is then hydrolyzed to yield 3,4-dimethylbenzylamine. mdpi.comalfa-chemistry.com While effective, this method often requires high reaction temperatures. wikipedia.org

Conversion to Hydrochloride Salt: Once the free base, 3,4-Dimethylbenzylamine, is synthesized and purified, it can be readily converted to its hydrochloride salt. This is a standard acid-base neutralization reaction. vaia.com The most common method involves dissolving the amine in a suitable organic solvent, such as methanol (B129727) or diethyl ether, and treating it with hydrochloric acid (HCl). researchgate.net The HCl can be added as a concentrated aqueous solution, a solution in an organic solvent, or as dry HCl gas. researchgate.netsciencemadness.org The resulting benzylammonium chloride salt, being ionic, typically precipitates from the organic solvent and can be isolated by filtration. vaia.comresearchgate.net

| Starting Material | Method | Key Reagents | Intermediate | Final Product |

| 3,4-Dimethylbenzaldehyde | Reductive Amination | Ammonia (NH₃), Reducing Agent (e.g., H₂/Catalyst, NaBH₄, NaBH₃CN) | Imine | 3,4-Dimethylbenzylamine |

| 3,4-Dimethylbenzonitrile | Catalytic Hydrogenation | Hydrogen (H₂), Metal Catalyst (e.g., Raney Ni, Pd/C) | - | 3,4-Dimethylbenzylamine |

| 3,4-Dimethylbenzaldehyde | Leuckart-Wallach Reaction | Ammonium Formate (HCOONH₄) or Formamide (HCONH₂) | N-formyl derivative | 3,4-Dimethylbenzylamine |

| 3,4-Dimethylbenzylamine | Salt Formation | Hydrochloric Acid (HCl) | - | This compound |

Preparative Approaches for Related Substituted Benzylamines and Their Hydrochlorides

The synthetic strategies applicable to 3,4-Dimethylbenzylamine are broadly relevant to a wide range of its analogs. The choice of method often depends on the nature and position of the substituents on the aromatic ring.

The Delépine Reaction: This method provides a pathway to primary amines from alkyl halides. It involves the reaction of a benzyl (B1604629) halide, such as a substituted benzyl bromide, with hexamethylenetetramine to form a quaternary ammonium salt. google.comgoogle.com This salt is subsequently hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the primary amine hydrochloride directly. google.comgoogle.com This approach is advantageous for producing high-purity benzylamine (B48309) salts and can be performed with inexpensive starting materials. google.com

Nucleophilic Substitution of Benzyl Halides: A more direct approach involves the reaction of a substituted benzyl chloride or bromide with ammonia. However, this reaction is often difficult to control, as the primary amine product can react further with the benzyl halide to produce secondary and tertiary amines as byproducts. chemicalbook.com To favor the formation of the primary amine, a large excess of ammonia is typically required.

Catalytic Hydrogenation of Substituted Benzonitriles: This method is widely applicable to various substituted benzonitriles. For instance, studies on the hydrogenation of benzonitrile (B105546) and its derivatives (e.g., 4-bromobenzonitrile, 4-methylbenzonitrile) have demonstrated high conversions and selectivities to the corresponding benzyl alcohols or amines depending on the catalyst and conditions. researchgate.netjst.go.jp Cobalt-based catalysts have shown high activity and selectivity in the hydrogenation of various aryl nitriles in the presence of aqueous ammonia. researchgate.net

The following table summarizes findings for the synthesis of related benzylamines, illustrating the versatility of these methods.

| Starting Material | Product | Method | Catalyst/Reagents | Yield/Conversion | Selectivity |

| Benzonitrile | Benzylamine | Gas-Phase Hydrogenation | 12% Cu-MgO | 98% Conversion | ~100% (optimized) lookchem.com |

| Benzaldehyde | Benzylamine | Reductive Amination | Pt/CoFe-LDH, H₂ | >95% Yield researchgate.net | High researchgate.net |

| Benzonitrile | Benzylamine | Continuous Transfer Hydrogenation | 5 wt% Pd/C, HCOOH–NEt₃ | 98% Conversion | High qub.ac.uk |

| p-Bromobenzyl bromide | p-Bromobenzylamine hydrochloride | Delépine Reaction | Hexamethylenetetramine, then HCl | 75.9% Yield google.com | High Purity (99.6%) google.com |

Strategic Considerations in Synthetic Route Design and Efficiency

The selection of an optimal synthetic route for this compound or its analogs requires careful consideration of several factors beyond the basic chemical transformation. Efficiency, cost, safety, and scalability are paramount in both academic and industrial contexts.

Yield and Selectivity: A primary goal is to maximize the yield of the desired primary amine while minimizing by-products. In reductive amination, overalkylation to form secondary and tertiary amines is a common issue. masterorganicchemistry.com This can be mitigated by using a stepwise procedure (formation and isolation of the imine, followed by reduction) or by employing selective reducing agents like sodium triacetoxyborohydride, which react more readily with the iminium ion intermediate than with the starting aldehyde. masterorganicchemistry.comharvard.edu Similarly, during the catalytic hydrogenation of nitriles, the initially formed imine intermediate can react with the product benzylamine, leading to secondary amines. lookchem.com Catalyst choice, solvent, temperature, and the use of additives like ammonia can significantly enhance selectivity for the primary amine. lookchem.comresearchgate.net

Reaction Conditions and Reagents: The harshness of reaction conditions influences cost, safety, and equipment requirements. The Leuckart-Wallach reaction, for example, often requires high temperatures (>165 °C). wikipedia.org In contrast, modern catalytic methods, such as reductive amination with specialized catalysts or reducing agents, can often be performed under milder conditions. organic-chemistry.orgharvard.edu The toxicity of reagents is another critical factor; for instance, sodium triacetoxyborohydride is often preferred over the highly toxic sodium cyanoborohydride. masterorganicchemistry.comharvard.edu

Starting Material Availability: The choice of synthetic route is fundamentally linked to the availability and cost of the starting materials. For 3,4-Dimethylbenzylamine, precursors like 3,4-dimethylbenzaldehyde and o-xylene (B151617) are accessible. The synthesis of 3,4-dimethylbenzaldehyde itself from o-xylene via formylation has been optimized to be a cost-effective and safe procedure. This ensures that the entire synthetic sequence is economically viable.

Ultimately, the ideal synthetic strategy balances these considerations to provide a reliable, efficient, and safe method for producing the target compound in the desired purity and quantity.

Advanced Chemical Transformations and Reactivity Profiles of 3,4 Dimethylbenzylamine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 3,4-dimethylbenzylamine (B87119) is a key center of reactivity, acting as a potent nucleophile and a base. This allows for the formation of various salts and participation in crucial bond-forming reactions like amide coupling.

As a primary amine, 3,4-dimethylbenzylamine readily reacts with acids in exothermic reactions to form ammonium (B1175870) salts. chemicalbook.comnih.gov The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid. This conversion is a standard method for improving the stability, solubility in water, and handling of the otherwise liquid and volatile free base. nih.gov The basic nature of the amine allows it to neutralize acids, forming the corresponding salt and water. chemicalbook.comnih.gov

Beyond simple salt formation, the nucleophilic amine can be incorporated into more complex molecular architectures, or conjugates. For instance, benzylamines are used as building blocks in the synthesis of biologically active molecules. In one example, benzylamine (B48309) is used to open an epoxide ring, forming a diaminoalcohol intermediate. nih.gov This intermediate can then be further functionalized, such as through the introduction of sulfonyl groups and subsequent amide bond formation, to create complex structures like HIV-1 protease inhibitors. nih.gov This strategy demonstrates how the benzylamine core can be integrated into larger, multifunctional molecules.

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. uantwerpen.beresearchgate.net This transformation involves the reaction of an amine with an activated carboxylic acid. researchgate.net Benzylamines, including 3,4-dimethylbenzylamine, can serve as the amine component in these coupling reactions, leading to the formation of N-benzyl amides. These structures are prevalent in pseudopeptides and other pharmaceutically relevant compounds.

A wide array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions and preserving stereochemical integrity. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common Classes of Peptide Coupling Reagents

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent racemization. luxembourg-bio.com |

| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU | Forms an active ester with the carboxylic acid in the presence of a base, which then reacts with the amine. luxembourg-bio.com |

The application of benzylamine derivatives in the synthesis of complex amides is exemplified in the creation of protease inhibitors, where the benzylamine moiety is coupled with a heteroaryl carboxylic acid to form the final active molecule. nih.gov Such reactions underscore the utility of benzylamines as key structural components in the synthesis of non-natural peptide-like molecules.

Directed Aromatic Functionalization of Benzylamines

The benzylamine structure allows for the selective introduction of functional groups onto the aromatic ring through methods that leverage the amine or a derivative thereof as a directing group. This provides a powerful strategy for creating polysubstituted aromatic compounds with precise regiochemical control.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), which then deprotonates the nearest (ortho) position on the aromatic ring due to proximity effects. scirp.orgharvard.edu The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to install a new functional group exclusively at the ortho position. wikipedia.org

The amino group of benzylamine, particularly when converted to a more effective DMG like a tertiary amine or an amide, can direct this lithiation. wikipedia.orgresearchgate.net For N,N-dimethylbenzylamine, treatment with butyllithium (B86547) leads to the formation of the 2-lithio derivative, which can react with electrophiles to yield ortho-substituted products. wikipedia.org

For 3,4-dimethylbenzylamine, there are two possible ortho positions for metalation: C2 (ortho to the benzylamine group) and C5 (ortho to the C4-methyl group). The directing power of the aminomethyl group (or its derivatives) typically overrides that of a simple methyl group, favoring metalation at the C2 position. uwindsor.ca However, the regioselectivity can be influenced by the specific directing group on the nitrogen and the reaction conditions. scirp.orgresearchgate.net Studies on substituted benzamides have shown that both steric and electronic factors, as well as the nature of the amide (secondary vs. tertiary), can dramatically alter the site of metalation. scirp.orgscirp.orgresearchgate.net

Factors Influencing Regioselectivity in DoM of Benzylamines

| Factor | Description |

|---|---|

| Directing Group | Tertiary amides (-CONR₂) are powerful DMGs. The specific substituents on the nitrogen can influence steric hindrance and directing ability. organic-chemistry.orgresearchgate.net |

| Base | The choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and additives (e.g., TMEDA) can affect the kinetics and selectivity of the deprotonation step. harvard.eduresearchgate.net |

| Ring Substituents | Existing substituents on the aromatic ring can exert steric and electronic effects, potentially competing with or reinforcing the primary DMG's directing influence. scirp.orgresearchgate.net |

Transition metal-catalyzed C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. acs.orgresearchgate.net This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net The amine group in benzylamines can act as a directing group, coordinating to the metal center and positioning it for the selective activation of a nearby C-H bond, typically at the ortho position of the aromatic ring. nih.govrsc.org

Palladium is a versatile catalyst for C-H functionalization reactions due to its high reactivity and tolerance for various functional groups. nih.govsnnu.edu.cn In the context of benzylamines, palladium catalysis enables key transformations such as cyclometalation and subsequent carbonylation.

Cyclometalation: This process involves the coordination of the benzylamine's nitrogen atom to a palladium(II) center, followed by an intramolecular C-H activation at the ortho-position of the aromatic ring to form a stable five-membered palladacycle. st-andrews.ac.uknih.gov Computational studies on the cyclometalation of N,N-dimethylbenzylamine with palladium acetate (B1210297) have shown that the rate-limiting step is the electrophilic attack of the palladium on an ortho C-H bond, forming an agostic complex. st-andrews.ac.uk This is followed by a rapid, intramolecular deprotonation by the acetate ligand to yield the final cyclometalated product. st-andrews.ac.uk The formation of these palladacycles is a crucial step in many catalytic cycles. nih.govacs.org

Carbonylation: A notable application of this C-H activation strategy is the palladium-catalyzed carbonylation of free primary benzylamines to produce benzolactams. organic-chemistry.orgnih.govacs.org This reaction utilizes the unprotected primary amine (NH₂) as the directing group. iastate.eduacs.org The process is believed to proceed through the following key steps: acs.org

C-H Activation: The primary amine directs the Pd(II) catalyst to the ortho C-H bond, leading to the formation of a five-membered palladacycle intermediate. acs.org

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium species. acs.org

Reductive Elimination: Intramolecular C-N bond formation occurs via reductive elimination, releasing the benzolactam product and a Pd(0) species. acs.org

Catalyst Regeneration: An oxidant, such as a Cu(II) salt, reoxidizes the Pd(0) to the active Pd(II) state, allowing the catalytic cycle to continue. organic-chemistry.orgacs.org

This method provides a direct and efficient route to benzolactams, which are important structural motifs in many biologically active compounds, without the need for protecting groups on the amine. organic-chemistry.orgnih.govfigshare.com The reaction has been shown to be compatible with a variety of substituents on the benzylamine ring. organic-chemistry.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-Dimethylbenzylamine hydrochloride |

| n-Butyllithium |

| sec-Butyllithium |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Palladium Acetate |

| Carbon Monoxide |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| HATU |

| HBTU |

| HCTU |

| PyBOP |

Transition Metal-Catalyzed C-H Activation and Bond Formation

Rhodium-Catalyzed Oxidative Annulations and Heterocycle Formation

Rhodium-catalyzed oxidative annulation represents a powerful strategy for the construction of complex heterocyclic frameworks. This method often proceeds through C-H bond activation, enabling the direct coupling of two or more components to form new ring systems. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the reactivity of analogous benzylamine and related structures in rhodium-catalyzed transformations provides a strong basis for understanding its potential synthetic utility.

Research has demonstrated the efficacy of Rh(III) catalysts in the oxidative cycloaddition of benzamides with alkynes to form isoquinolones. nih.gov This process is proposed to initiate with N-H metalation, followed by a turnover-limiting ortho C-H activation to generate a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes alkyne insertion and subsequent reductive elimination to yield the final heterocyclic product. Given the structural similarity, 3,4-dimethylbenzylamine could conceptually undergo a similar C-H activation at the ortho position of the benzyl (B1604629) ring, facilitating annulation reactions with suitable coupling partners like alkynes or alkenes to generate diverse heterocyclic scaffolds.

Furthermore, rhodium(III)-catalyzed oxidative annulation has been successfully applied to N-arylbenzamidines with maleimides, leading to the synthesis of complex polycyclic benzo google.comgoogle.comimidazo[2,1-a]pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione derivatives. rsc.org This transformation highlights the versatility of rhodium catalysts in mediating dual C-H activation to construct intricate molecular architectures in a single step. rsc.org Analogous catalytic systems could potentially be employed with derivatives of 3,4-dimethylbenzylamine to explore the synthesis of novel nitrogen-containing heterocycles. The directing group ability of the amine or a derivative thereof would be crucial in guiding the regioselectivity of the C-H activation step.

The table below summarizes representative rhodium-catalyzed annulation reactions on analogous substrates, illustrating the potential pathways for heterocycle formation involving a benzylamine moiety.

| Catalyst System | Substrates | Product Type | Reference |

| [Cp*RhCl₂]₂ / AgSbF₆ | N-Arylbenzamidines + Maleimides | Polycyclic Imidazole Derivatives | rsc.org |

| [Rh(OAc)₂]₂ / Cu(OAc)₂ | Benzamides + Alkynes | Isoquinolones | nih.gov |

| Rh(III) Complex | Arylhydrazines + Diazo Compounds | 1-Aminoindoles | nih.gov |

Quaternization Reactions and Synthesis of Quaternary Ammonium Derivatives

The nitrogen atom of the primary amine group in this compound is nucleophilic and readily undergoes quaternization reactions. This classic transformation, an example of the Menshutkin reaction, involves the alkylation of the amine with an alkyl halide to produce a quaternary ammonium salt. The reaction converts the primary amine into a quaternary ammonium cation, with the halide from the alkylating agent serving as the counter-ion.

The general reaction for the quaternization of a benzylamine derivative can be represented as: C₆H₃(CH₃)₂CH₂NH₂ + 4 RX → [C₆H₃(CH₃)₂CH₂NR₄]⁺X⁻

In practice, the synthesis typically involves reacting the amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, hexyl bromide), to ensure complete conversion to the quaternary ammonium salt. wikipedia.org The resulting salts are ionic compounds and often exhibit significantly different solubility properties compared to the parent amine. These derivatives are crucial intermediates and find applications in various fields, including as phase transfer catalysts. wikipedia.org

Mechanistic Investigations of Quaternization Processes

The quaternization of amines, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

A detailed kinetic study of the quaternization between N,N-dimethylaniline and benzyl chloride provides insight into the general mechanism applicable to 3,4-dimethylbenzylamine. semanticscholar.org The reaction proceeds through a highly polar, charge-separated transition state. semanticscholar.org

Key Mechanistic Steps:

Nucleophilic Attack: The nitrogen atom of the 3,4-dimethylbenzylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Transition State Formation: A transition state is formed where a partial bond exists between the nitrogen and the carbon of the alkyl group, while the carbon-halide bond is partially broken. This state carries a significant separation of charge.

Product Formation: The carbon-halide bond fully breaks, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium cation and a halide anion.

Synthesis of Phase Transfer Catalysts and Related Structures

Quaternary ammonium salts derived from 3,4-dimethylbenzylamine are structurally suited to function as phase transfer catalysts (PTCs). These catalysts facilitate the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. google.com

The efficacy of a quaternary ammonium salt as a PTC stems from its amphiphilic nature. The positively charged nitrogen atom and its associated anion are hydrophilic, while the organic substituents (the 3,4-dimethylbenzyl group and other alkyl chains) are lipophilic. This dual character allows the catalyst to transport an anion from the aqueous phase into the organic phase, where it can react with the organic substrate. wikipedia.org

The synthesis of these catalysts involves the quaternization of 3,4-dimethylbenzylamine with various alkyl halides. By varying the length and nature of the alkyl chains, the lipophilicity of the resulting quaternary ammonium salt can be tailored to optimize its catalytic activity for specific reactions. researchgate.net For example, reacting 3,4-dimethylbenzylamine with a long-chain alkyl bromide would yield a catalyst with enhanced solubility in organic solvents.

The table below outlines the synthesis of representative quaternary ammonium salts from benzylamine analogues and their application as phase transfer catalysts.

| Amine Substrate | Alkylating Agent | Quaternary Ammonium Product | Application | Reference |

| N,N-Dimethylbenzylamine | Hexyl bromide | [C₆H₅CH₂N(CH₃)₂C₆H₁₃]⁺Br⁻ | Phase Transfer Catalyst | wikipedia.org |

| Cardanol-derived amine | Methyl iodide | Cardanol-derived quaternary ammonium iodide | PTC in oxidation and alkylation | researchgate.net |

| Dehydroabietylamine derivative | Various | Amide-type chiral quaternary ammoniums | PTC in asymmetric alkynylation | mdpi.com |

Role of 3,4 Dimethylbenzylamine Hydrochloride As a Versatile Chemical Building Block

Application in the Construction of Complex Organic Architectures

The utility of benzylamine (B48309) derivatives as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules is well-established. They serve as versatile building blocks for constructing heterocyclic compounds, which are core structures in many biologically active molecules. The primary amine group of 3,4-dimethylbenzylamine (B87119) allows for a range of chemical transformations, including acylation, alkylation, and condensation reactions, enabling its incorporation into larger, multi-functional molecular frameworks. For instance, derivatives of benzylamines are used to synthesize various heterocyclic systems, such as quinolines, which are important scaffolds in medicinal chemistry. The specific 3,4-dimethyl substitution pattern provides a unique structural motif that can be leveraged to create specific target molecules where this substitution is required.

Incorporation into Chiral Scaffolds and Enantioselective Synthetic Schemes

Benzylamine derivatives are fundamental in the field of asymmetric synthesis, often serving as precursors to chiral ligands or auxiliaries that can control the stereochemical outcome of a reaction. While specific research on the enantioselective applications of 3,4-dimethylbenzylamine is not extensively documented, the broader class of primary benzylamines can be transformed into chiral secondary or tertiary amines, imines, or amides. These chiral derivatives can then be used to direct stereoselective transformations. The development of organocatalytic enantioselective reactions, for example, often relies on chiral amines derived from such precursors to achieve high levels of stereocontrol in the synthesis of complex, enantioenriched molecules.

Precursor for Ligands in Coordination Chemistry

The nitrogen atom in 3,4-dimethylbenzylamine possesses a lone pair of electrons, making it a classical Lewis base capable of coordinating to metal centers. This property allows it to serve as a foundational building block for the synthesis of more elaborate ligands used in coordination chemistry and catalysis.

3,4-Dimethylbenzylamine can be readily derivatized to form multidentate N-donor ligands. A common strategy involves the condensation of the primary amine with aldehydes or ketones to form Schiff base ligands. For example, reaction with a salicylaldehyde (B1680747) derivative would produce a bidentate [N, O] ligand. If reacted with a dialdehyde, it could form a larger tetradentate ligand capable of encapsulating a metal ion. The resulting metal complexes have potential applications in areas ranging from materials science to catalysis. Research into Schiff bases derived from substituted aldehydes and various diamines has shown the formation of di- and polynuclear transition metal complexes, which are of interest for modeling metalloproteins and for their catalytic activities.

| Reactant 1 | Reactant 2 | Resulting Ligand Type | Potential Metal Ions |

| 3,4-Dimethylbenzylamine | Salicylaldehyde | Bidentate Schiff Base [N, O] | Cu(II), Ni(II), Co(II) |

| 3,4-Dimethylbenzylamine | 2,6-Diacetylpyridine | Tridentate Schiff Base [N, N, N] | Fe(II), Mn(II), Zn(II) |

| 3,4-Dimethylbenzylamine | Terephthaldehyde (2 equiv.) | Tetradentate Schiff Base [N, N] | Co(II), Cu(II) |

This table represents potential synthetic pathways based on established reactions for primary amines.

Metal complexes derived from benzylamine-based ligands are explored for their catalytic properties. The electronic and steric environment around the metal center, which is dictated by the ligand structure, is crucial for catalytic activity and selectivity. The 3,4-dimethylphenyl group of this specific benzylamine can influence the properties of a resulting catalyst. For example, rare-earth metal complexes using benzylamine derivatives as ligands have been developed as precatalysts for organic transformations such as hydrophosphinylation and the heterodehydrocoupling of silanes and amines. These catalytic systems demonstrate high efficiency and atom economy in forming new chemical bonds. While these examples often use the N,N-dimethylated isomer, the principles of ligand design and catalytic activity extend to derivatives of primary benzylamines as well.

Development of Functionalized Polymer Catalysts and Components

The attachment of chemical moieties to polymer backbones is a powerful strategy for creating functional materials, including polymer-supported catalysts and sorbents. Primary amines like 3,4-dimethylbenzylamine are excellent nucleophiles for reacting with polymers that contain electrophilic functional groups. For example, polymers featuring azlactone, succinimide, or chloromethyl groups can be readily modified through post-polymerization modification. By grafting the 3,4-dimethylbenzylamine unit onto a polymer support, its chemical properties can be imparted to the macromolecule. This can be used to create basic polymer catalysts or as a starting point for further functionalization, such as the immobilization of a metal catalyst onto the polymer via the benzylamine nitrogen. This approach combines the catalytic activity of the small molecule with the practical advantages of a heterogeneous system, such as ease of separation and potential for recyclability.

Spectroscopic and Crystallographic Characterization of 3,4 Dimethylbenzylamine Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

High-Resolution 1D and 2D NMR for Structural Elucidation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, serves as the primary method for the structural verification of 3,4-Dimethylbenzylamine (B87119) hydrochloride. The protonation of the amine group to form the ammonium (B1175870) salt causes a significant downfield shift for the adjacent benzylic (CH₂) and ammonium (NH₃⁺) protons due to the electron-withdrawing effect of the positive charge. The aromatic protons show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Similarly, in the ¹³C NMR spectrum, the benzylic carbon and the aromatic carbons attached to or near the electron-withdrawing -CH₂NH₃⁺ group are shifted downfield. The chemical shifts provide a complete map of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dimethylbenzylamine Hydrochloride

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Ar-H2 | ~7.3 | ~131 |

| Ar-H5 | ~7.2 | ~130 |

| Ar-H6 | ~7.25 | ~138 |

| CH₂ | ~4.1 | ~45 |

| NH₃⁺ | ~8.5 (broad) | - |

| 3-CH₃ | ~2.3 | ~19 |

| 4-CH₃ | ~2.3 | ~20 |

| Ar-C1 | - | ~130 |

| Ar-C3 | - | ~139 |

| Ar-C4 | - | ~140 |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm the complete molecular structure unambiguously. researchgate.netcore.ac.uk

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. sdsu.edu It would also potentially show a weak correlation between the benzylic CH₂ protons and the NH₃⁺ protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. magritek.com It is used to assign each carbon signal to its corresponding proton signal, for instance, linking the ¹H signal at ~4.1 ppm to the ¹³C signal at ~45 ppm (the benzylic group). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. magritek.com This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6, and from the methyl protons to their attached and adjacent aromatic carbons, thereby confirming the substitution pattern of the entire molecule. sdsu.edu

Multinuclear NMR Approaches for Metal Complexes and Organometallic Species

When 3,4-Dimethylbenzylamine acts as a ligand to form complexes with metal centers, multinuclear NMR becomes an invaluable tool for characterizing the resulting organometallic species. muni.cz This approach extends beyond ¹H and ¹³C to other NMR-active nuclei within the complex.

The nitrogen atom of the amine can be studied using ¹⁵N NMR . The chemical shift of the ¹⁵N nucleus is highly sensitive to its coordination environment. Upon coordination to a metal, the ¹⁵N signal will shift significantly compared to the free ligand, providing direct evidence of binding. The magnitude of this shift can offer insights into the nature and strength of the metal-nitrogen bond.

Furthermore, if the metal itself is an NMR-active nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh), direct observation of the metal nucleus can provide critical information. The metal's chemical shift, coupling constants to ligand nuclei (e.g., ¹J(¹⁹⁵Pt-¹⁵N)), and relaxation properties can elucidate the coordination number, geometry of the metal center, and ligand exchange dynamics. uc.pt

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Molecular Geometries and Conformations

For a molecule like 3,4-Dimethylbenzylammonium chloride, SCXRD analysis would precisely define its molecular structure. The analysis of related benzylammonium chloride derivatives reveals key structural features. researchgate.net The nitrogen atom of the ammonium group adopts a tetrahedral geometry, consistent with sp³ hybridization. The crystal structure would provide exact measurements for all bond lengths and angles.

Table 2: Typical Bond Parameters for a Benzylammonium Cation

| Parameter | Description | Typical Value |

|---|---|---|

| C-N Bond Length | Benzylic Carbon to Nitrogen | 1.48 - 1.50 Å |

| C-C-N Bond Angle | Aromatic Carbon - Benzylic Carbon - Nitrogen | ~112° |

| H-N-H Bond Angle | Ammonium group | ~109.5° |

| Torsion Angle (C-C-C-N) | Rotation around the Ar-CH₂ bond | Variable, defines conformation |

The conformation of the molecule, particularly the rotation around the C(aromatic)-C(benzylic) and C(benzylic)-N bonds, is also determined. This reveals the spatial relationship between the dimethyl-substituted phenyl ring and the ammonium group.

Analysis of Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SCXRD elucidates how molecules arrange themselves in the crystal. This packing is governed by non-covalent supramolecular interactions. mdpi.comduke.edu In the crystal structure of an amine hydrochloride, the dominant interaction is the charge-assisted hydrogen bond between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻). acs.org

Crystallization Techniques for Hydrochloride Salts and Complexes

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical step that often requires careful experimentation. For amine hydrochloride salts, several techniques are commonly employed:

Slow Evaporation : A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol (B145695), or acetonitrile), and the solvent is allowed to evaporate slowly over days or weeks. acs.org

Solvent/Anti-Solvent Diffusion : This involves dissolving the salt in a good solvent and layering a miscible "anti-solvent" (in which the salt is poorly soluble) on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound. A common combination is dissolving the salt in ethanol and using diethyl ether as the anti-solvent. google.com

In Situ HCl Generation : To avoid the presence of water, which can hinder crystallization or lead to the formation of hydrates, anhydrous HCl can be used. This can be achieved by bubbling dry HCl gas through a solution of the free amine. reddit.com A more controlled method involves the in situ generation of HCl by reacting a trialkylsilyl chloride (like trimethylsilyl (B98337) chloride) with a protic solvent (like methanol) in the presence of the amine. googleapis.com This ensures a stoichiometric and anhydrous addition of HCl, promoting the formation of well-defined crystals. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, soft ionization techniques are particularly useful as they can analyze the intact molecule of the free base, 3,4-Dimethylbenzylamine, which has a molecular weight of 135.21 g/mol . jk-sci.com

Electrospray Ionization (ESI) is a soft ionization method that is well-suited for polar molecules like benzylamine (B48309) hydrochlorides. When analyzed in positive ion mode, the technique typically generates the protonated molecule of the free base, [M+H]⁺. For 3,4-Dimethylbenzylamine (M), this corresponds to an ion with a mass-to-charge ratio (m/z) of approximately 136.11. nih.gov Time-of-Flight (TOF) analyzers are often coupled with ESI to provide high-resolution mass data, allowing for the precise determination of molecular formulas.

Collision-induced dissociation (CID) studies on protonated benzylamines reveal characteristic fragmentation patterns. nih.gov A primary fragmentation pathway for benzylamines involves the cleavage of the C-N bond to form an ion/neutral complex, which can then dissociate to yield a stable benzyl (B1604629) or tropylium (B1234903) cation at m/z 91. nih.govresearchgate.net Another common fragmentation is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. researchgate.netnih.gov

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 136.1121 |

| [M+Na]⁺ | 158.0940 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. cardiff.ac.uk For this compound, the spectra would exhibit characteristic vibrations corresponding to the aromatic ring, alkyl groups, and the ammonium salt moiety.

The presence of the hydrochloride salt is particularly significant in the IR spectrum. Primary amine salts (R-NH₃⁺) display a very broad and strong absorption band for N-H stretching, typically in the 3200 to 2800 cm⁻¹ range. spectroscopyonline.com This broad envelope often overlaps with the sharper C-H stretching bands of the alkyl groups. spectroscopyonline.com Additionally, asymmetric and symmetric N-H bending vibrations appear in the 1625-1500 cm⁻¹ region. spectroscopyonline.com

The aromatic ring gives rise to several characteristic bands. These include aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from overtone and combination bands in the 2000-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2980-2850 | Medium-Strong |

| Ammonium Salt (-NH₃⁺) | N-H Stretch | 3200-2800 | Strong, Broad |

| Ammonium Salt (-NH₃⁺) | N-H Bend | 1625-1500 | Medium |

| C-N | C-N Stretch | 1335-1250 | Medium-Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two commonly employed techniques.

HPLC is a powerful tool for the quantitative analysis and purity determination of pharmaceutical compounds and research chemicals. chromatographyonline.com The analysis of primary aromatic amines like 3,4-Dimethylbenzylamine can present challenges due to their low UV absorbance and poor retention on standard reversed-phase columns. sciencemadness.org

To overcome these issues, several strategies can be employed. The use of a cyanopropyl-bonded phase column with a hexane-isopropanol mobile phase has been reported for the separation of aromatic amines. oup.com Another approach is to use mass spectrometry as a detector (LC-MS), which provides high sensitivity and selectivity without the need for a chromophore. nih.govlcms.cz Pre-column derivatization is also a common technique, where the amine is reacted with a fluorescent reagent to create a derivative that can be detected with high sensitivity by a fluorescence detector. nih.gov The pH of the mobile phase is a critical parameter; using an acidic modifier like formic acid ensures the amine is in its protonated form, which can improve peak shape and retention on certain columns. sciencemadness.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Biphenyl; Cyanopropyl-bonded phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% Formic Acid) |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS), or Fluorescence (with derivatization) |

| Flow Rate | 0.4 - 1.0 mL/min |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent systems for larger-scale purifications. libretexts.org

For the analysis of 3,4-Dimethylbenzylamine, a polar stationary phase like silica (B1680970) gel is typically used. nih.gov The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a small amount of a basic modifier like triethylamine. The base is added to prevent "streaking" of the amine spot on the acidic silica gel plate.

After the plate is developed, the separated compounds appear as spots. Visualization can be achieved in several ways. Due to its aromatic ring, 3,4-Dimethylbenzylamine will absorb UV light and appear as a dark spot on a TLC plate containing a fluorescent indicator (F₂₅₄). bitesizebio.com Alternatively, the plate can be exposed to chemical stains. An iodine chamber will typically stain aromatic compounds and amines as brown spots. A more specific stain for a primary amine like 3,4-Dimethylbenzylamine is ninhydrin, which reacts to form a distinctively colored spot, often purple or blue, upon heating.

Future Prospects and Emerging Research Frontiers for Benzylamine Hydrochlorides

Development of Novel Synthetic Methodologies

The development of more efficient, sustainable, and cost-effective methods for the synthesis of substituted benzylamines and their hydrochloride salts is a key area of ongoing research. Recent advancements include the use of novel catalysts and green reaction conditions to improve yields and reduce environmental impact. For instance, tandem dehydrogenation/amination/reduction processes are being explored for the continuous synthesis of benzylamines from benzyl (B1604629) alcohols. hw.ac.uk

Rational Design of Derivatives with Tunable Properties

The principles of rational drug design are increasingly being applied to the development of novel benzylamine (B48309) derivatives with specific, tunable properties. By understanding the structure-activity relationships, chemists can design molecules with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. This approach is particularly prominent in the search for new therapeutic agents.

Expansion of Applications in Catalysis and Materials Science

Benzylamine hydrochlorides and their derivatives are finding new applications in the fields of catalysis and materials science. As organic salts, they can act as catalysts or precursors to catalysts in various chemical transformations. In materials science, the incorporation of benzylamine moieties can impart specific properties to polymers and other materials, such as altered solubility, thermal stability, or surface activity.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of benzylamine hydrochlorides. Quantitative Structure-Property Relationship (QSPR) models are being developed to predict physical properties like aqueous solubility. nih.gov Molecular modeling and quantum chemical calculations can provide insights into reaction mechanisms and help in the rational design of new derivatives with desired characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.